molecular formula C11H16N2O2 B13302980 N-(3-methylbutyl)-3-nitroaniline

N-(3-methylbutyl)-3-nitroaniline

Cat. No.: B13302980
M. Wt: 208.26 g/mol
InChI Key: CLMRWGZVGKJDJS-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-3-nitroaniline is a nitroaniline derivative characterized by an aromatic nitro functional group bonded to a branched 3-methylbutyl chain on the nitrogen atom. This structure combines an electron-withdrawing nitro group with a lipophilic alkyl chain, which can influence its solubility, reactivity, and interactions in research settings . As a nitroaniline derivative, its core structure is of significant interest in materials science and chemical synthesis. Related nitroaniline compounds are investigated for their potential application as stabilizers in energetic materials, where they function by scavenging decomposition products like nitrogen oxides, thereby preventing autocatalytic degradation . Furthermore, structurally similar Schiff bases derived from nitroanilines are frequently explored in pharmaceutical and agrochemical research for their biological activities, and in materials science for creating novel molecular assemblies and crystals . The specific branching of the 3-methylbutyl group may impart unique steric and electronic properties worthy of investigation. This product is strictly for research purposes and is not intended for human, veterinary, or therapeutic use . Researchers should consult the safety data sheet prior to handling. As a precaution, similar compounds may be harmful if swallowed and could cause skin allergies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(3-methylbutyl)-3-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-9(2)6-7-12-10-4-3-5-11(8-10)13(14)15/h3-5,8-9,12H,6-7H2,1-2H3

InChI Key

CLMRWGZVGKJDJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N 3 Methylbutyl 3 Nitroaniline and Analogues

Direct Synthetic Routes

Direct synthetic routes to N-(3-methylbutyl)-3-nitroaniline typically involve either the introduction of the nitro group onto a pre-existing substituted aniline (B41778) or the formation of the amine bond through alkylation.

Nitration Reactions of Substituted Anilines

The direct nitration of N-substituted anilines is a primary method for the synthesis of nitroaniline derivatives. In the case of preparing this compound, the starting material would be N-(3-methylbutyl)aniline. The amino group (-NH) is an activating, ortho-, para-directing group in electrophilic aromatic substitution. To achieve substitution at the meta position, the directing influence of the amino group must be overcome or modified.

One common strategy is to perform the nitration under strongly acidic conditions. In such an environment, the amino group is protonated to form an anilinium ion (-NH3+). This anilinium group is a deactivating, meta-directing group. Therefore, the nitration of N-(3-methylbutyl)anilinium ion would favor the formation of the desired meta-substituted product. A mixture of nitric acid and sulfuric acid is typically employed for this purpose.

Reaction Scheme: N-(3-methylbutyl)aniline + HNO₃/H₂SO₄ → this compound + other isomers

It is important to control the reaction conditions, such as temperature and the ratio of acids, to optimize the yield of the meta-isomer and minimize the formation of ortho- and para-isomers, as well as dinitrated byproducts.

N-Alkylation Strategies

An alternative direct approach is to form the N-alkyl bond after the nitro group is already in place on the aromatic ring. This involves the alkylation of 3-nitroaniline (B104315).

The reaction of 3-nitroaniline with a 3-methylbutyl halide, such as 1-bromo-3-methylbutane (B150244) or 1-chloro-3-methylbutane, is a common N-alkylation method. This reaction is a nucleophilic substitution where the amino group of 3-nitroaniline acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

The reaction is typically carried out in the presence of a base to deprotonate the aniline's amino group, thereby increasing its nucleophilicity and neutralizing the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). A high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is often used to facilitate the reaction.

ReactantsReagentsSolventProduct
3-Nitroaniline, 1-Bromo-3-methylbutaneK₂CO₃DMFThis compound
3-Nitroaniline, 1-Chloro-3-methylbutaneNa₂CO₃AcetonitrileThis compound

Reductive amination provides another pathway for N-alkylation. This two-step, one-pot process involves the reaction of 3-nitroaniline with 3-methylbutanal (B7770604) (isovaleraldehyde). The initial reaction forms an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial; for instance, sodium triacetoxyborohydride is milder and more selective for the imine over the aldehyde.

Reaction Scheme: 3-Nitroaniline + 3-Methylbutanal → [Intermediate Imine] --(Reducing Agent)--> this compound

Aldehyde/KetoneAmineReducing AgentProduct
3-Methylbutanal3-NitroanilineNaBH(OAc)₃This compound
3-Methylbutanal3-NitroanilineNaBH₄, CH₃OHThis compound

Synthesis via Functional Group Interconversions

The synthesis of analogues of this compound can be achieved through the chemical transformation of the nitro group.

Catalytic Hydrogenation of Nitro Precursors to Amine

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. The catalytic hydrogenation of this compound provides a direct route to its corresponding amine analogue, N¹-(3-methylbutyl)benzene-1,3-diamine.

This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction vessel is charged with the nitro compound, the catalyst, and a suitable solvent (e.g., ethanol (B145695), methanol, or ethyl acetate), and then subjected to an atmosphere of hydrogen gas (H₂), often under pressure.

Reaction Scheme: this compound + H₂ --(Catalyst)--> N¹-(3-methylbutyl)benzene-1,3-diamine

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the uptake of hydrogen.

Starting MaterialCatalystSolventProduct
This compound10% Pd/CEthanolN¹-(3-methylbutyl)benzene-1,3-diamine
This compoundRaney NiMethanolN¹-(3-methylbutyl)benzene-1,3-diamine

This method is generally high-yielding and produces a clean product, as the only byproduct is water. The resulting diamine is a versatile intermediate for the synthesis of a wide range of other compounds.

Alternative Reductants for Nitro Group Conversion

While the direct synthesis of this compound focuses on N-alkylation, the conversion of the nitro group to an amine is a common transformation for its analogues, yielding valuable diamine compounds. A variety of reducing agents can be employed for this purpose, each with specific advantages concerning selectivity and reaction conditions.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, these catalysts can also reduce other functional groups. For substrates sensitive to such conditions, alternative metal-based reductants offer milder options. Iron (Fe) or zinc (Zn) in acidic media, such as acetic acid, and tin(II) chloride (SnCl2) provide gentle reduction of nitro groups while often preserving other reducible functionalities. commonorganicchemistry.com

Sodium sulfide (B99878) (Na2S) is particularly useful for selective reductions, capable of reducing one nitro group in the presence of others. commonorganicchemistry.com For instance, 3-nitroaniline can be produced commercially by the reduction of 1,3-dinitrobenzene (B52904) using sodium sulfide or hydrogen sulfide. wikipedia.org Another approach involves the use of trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine, which generates a dichlorosilylene (B1217353) species in situ for the reduction. beilstein-journals.org This method is notable for being metal-free and proceeding under mild conditions. beilstein-journals.org

Table 1: Comparison of Alternative Reductants for Nitro Group Conversion

ReductantTypical ConditionsAdvantagesDisadvantages
H2/Pd-C Hydrogen gas, Palladium on CarbonHigh efficiency for aromatic and aliphatic nitro groups. commonorganicchemistry.comyoutube.comCan reduce other functional groups. commonorganicchemistry.com
Fe/HCl Iron metal, Hydrochloric acidMild and classic method. youtube.comRequires acidic conditions.
Zn/AcOH Zinc metal, Acetic acidMild conditions, tolerates other reducible groups. commonorganicchemistry.comRequires acidic conditions.
SnCl2 Tin(II) chlorideMild conditions, tolerates other reducible groups. commonorganicchemistry.comStoichiometric amounts of tin salts are produced.
Na2S Sodium sulfideCan selectively reduce one nitro group. commonorganicchemistry.comCan be less effective for aliphatic nitro groups. commonorganicchemistry.com
HSiCl3/tertiary amine Trichlorosilane, Tertiary amineMetal-free, mild conditions, fast reaction times. beilstein-journals.orgReagent is sensitive to moisture.

Derivatization of Amino or Nitro Moieties

The amino and nitro groups of 3-nitroaniline and its analogues are reactive sites for various derivatization reactions, leading to a wide array of functionalized molecules.

The amino group can undergo acylation to form amides. For instance, the reaction of an aniline with a carboxylic acid can be facilitated by coupling agents. researchgate.net Another common derivatization is the formation of sulfonamides by reacting the aniline with a sulfonyl chloride. The primary amine can also be a nucleophile in reactions to form Schiff bases with aldehydes or ketones. researchgate.netisca.in

The nitro group itself can be a handle for further transformations. As previously discussed, its reduction to an amine is a key step in synthesizing diamino compounds. Beyond reduction, derivatization strategies targeting the nitro group are less common but can involve complex transformations. For example, 3-nitrophenylhydrazine (B1228671) is utilized as a derivatizing agent for carbonyl, carboxyl, and phosphoryl groups in metabolomics, highlighting the reactivity of the hydrazine (B178648) moiety derived from the nitroaniline structure. nih.govnih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its analogues, often providing advantages in terms of efficiency, atom economy, and product purity.

Liquid-Phase Organic Synthesis Approaches

Liquid-phase synthesis combines the benefits of solution-phase chemistry with the ease of purification associated with solid-phase synthesis. While specific examples for this compound are not prevalent, the general principles can be applied. For instance, a polymer-supported reagent could be used to facilitate the alkylation or acylation of 3-nitroaniline, allowing for simple filtration to remove excess reagents and byproducts.

One-Pot Condensation Reactions

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time and resource efficiency. The synthesis of secondary anilines from nitroarenes and aldehydes can be achieved in a one-pot reductive amination process. mdpi.com This tandem reaction involves the reduction of the nitro compound to an aniline, followed by condensation with an aldehyde to form an imine, which is then further reduced to the secondary amine. mdpi.com This approach could be adapted for the synthesis of this compound by using 3-nitroaniline and isovaleraldehyde (B47997) as starting materials.

Nucleophilic Addition Reactions (e.g., Schiff Base and Mannich Base Formations)

Nucleophilic addition reactions are fundamental in forming new carbon-nitrogen and carbon-carbon bonds.

Schiff Base Formation: The condensation of a primary amine, like 3-nitroaniline, with an aldehyde or ketone results in the formation of a Schiff base, also known as an imine. researchgate.netisca.in This reaction is typically reversible and can be catalyzed by acid or base, or driven by the removal of water. rsisinternational.org For example, reacting 3-nitroaniline with an aromatic aldehyde in refluxing ethanol can produce the corresponding Schiff base in high yield. researchgate.net These imines can be subsequently reduced to form secondary amines.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (like a ketone). wikipedia.org The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile. wikipedia.org A related reaction is the nitro-Mannich (or aza-Henry) reaction, which involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org This highlights the versatility of imines derived from anilines in carbon-carbon bond-forming reactions.

Coupling Reactions and Reagent Systems (e.g., HCTU, HOBt, DIEA)

Amide bond formation between an aniline and a carboxylic acid is a common transformation that often requires the use of coupling reagents to activate the carboxylic acid. Anilines are generally poor nucleophiles, making these reagents crucial for achieving good yields. researchgate.net

A widely used system involves a coupling agent like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with an additive such as HOBt (Hydroxybenzotriazole) and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). researchgate.netpeptide.com HCTU is known to be a highly efficient coupling reagent that can suppress racemization. peptide.comwikipedia.org The reaction generally proceeds by the activation of the carboxylic acid by HCTU, followed by nucleophilic attack by the aniline. The addition of HOBt can further enhance the reaction rate and yield. peptide.com The choice of solvent, such as DMF or THF, and reaction temperature are also important parameters to optimize. researchgate.net

Spectroscopic Analysis and Structural Elucidation

Infrared (IR) Spectroscopy

No experimental IR spectral data for N-(3-methylbutyl)-3-nitroaniline is currently available in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis spectral data for this compound is currently available in published literature.

X-ray Crystallography and Crystal Structure Analysis

No experimental single-crystal X-ray diffraction data for this compound is currently available in published literature.

Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, an analysis of the crystal packing and intermolecular interactions for this compound cannot be conducted.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents are paramount in determining the position of the incoming electrophile.

The N-(3-methylbutyl)amino group is an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the arenium ion intermediate when substitution occurs at these positions. byjus.comyoutube.com The nitro group, being a deactivating group, is a meta-director. youtube.com

Given these competing effects, predicting the precise outcome of an EAS reaction on N-(3-methylbutyl)-3-nitroaniline is complex. However, the activating effect of the amino group generally outweighs the deactivating effect of the nitro group in directing the substitution. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the N-(3-methylbutyl)amino group. The possible products would be 2-substituted, 4-substituted, and 6-substituted derivatives. Steric hindrance from the bulky 3-methylbutyl group might disfavor substitution at the ortho positions (2 and 6), potentially making the 4-position the major product.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄N-(3-methylbutyl)-2,3-dinitroaniline, N-(3-methylbutyl)-3,4-dinitroaniline, N-(3-methylbutyl)-3,6-dinitroaniline
Halogenation Br₂, FeBr₃2-Bromo-N-(3-methylbutyl)-3-nitroaniline, 4-Bromo-N-(3-methylbutyl)-3-nitroaniline, 6-Bromo-N-(3-methylbutyl)-3-nitroaniline
Sulfonation Fuming H₂SO₄2-(N-(3-methylbutyl)amino)-3-nitrobenzenesulfonic acid, 4-(N-(3-methylbutyl)amino)-5-nitrobenzenesulfonic acid
Friedel-Crafts Alkylation/Acylation R-Cl, AlCl₃ / RCOCl, AlCl₃Likely unreactive due to the deactivating nitro group and potential for the Lewis acid to complex with the amino group.

It is important to note that under strongly acidic conditions, such as those used for nitration and sulfonation, the amino group can be protonated to form an anilinium ion (-NH₂⁺R). This protonated group is strongly deactivating and a meta-director. In such a scenario, further substitution would be directed to the positions meta to both the anilinium and the nitro group, which is the 5-position.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is generally difficult on benzene (B151609) rings unless they are activated by strong electron-withdrawing groups. The nitro group in this compound is a powerful activator for such reactions. While there is no leaving group in the parent molecule, if a derivative such as a halo-substituted this compound were used, nucleophilic substitution would be plausible. For instance, in a hypothetical 2-halo-N-(3-methylbutyl)-3-nitroaniline, a nucleophile could displace the halide. The nitro group at position 3 would provide some stabilization to the Meisenheimer complex intermediate, although activation is strongest when the nitro group is ortho or para to the leaving group. In some cases, the nitro group itself can be displaced by a strong nucleophile, particularly at high temperatures.

Oxidation Reactions

The N-(3-methylbutyl)amino group is susceptible to oxidation. Treatment with oxidizing agents can lead to a variety of products. Mild oxidation might lead to the formation of N-oxides. Stronger oxidation can lead to the cleavage of the alkyl group or polymerization. The oxidation of the aromatic ring itself is generally difficult due to the presence of the deactivating nitro group. However, the amino group can be oxidized to a nitroso or even a nitro group under specific conditions, although this is less common for secondary amines compared to primary anilines. The oxidation of the 3-methylbutyl side chain could also occur, for example at the benzylic-like position (the carbon attached to the nitrogen), potentially leading to an amide.

Reduction Reactions (Mechanistic Insights)

The nitro group of this compound is readily reducible to an amino group under various conditions. This transformation is of significant synthetic utility.

Catalytic Hydrogenation: This is a common and clean method for reducing nitro groups. Using a catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere would selectively reduce the nitro group to an amine, yielding N¹-(3-methylbutyl)benzene-1,3-diamine.

Metal/Acid Reduction: A classic method involves the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). This method is effective but can be less clean than catalytic hydrogenation.

Selective Reduction: In di- or poly-nitro compounds, selective reduction of one nitro group is possible using reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrogen sulfide (NaSH). wikipedia.org While this compound has only one nitro group, this highlights the tunability of nitro group reductions.

The mechanism of metal-catalyzed hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine.

Table 2: Common Reagents for the Reduction of the Nitro Group in this compound

Reagent SystemProduct
H₂, Pd/CN¹-(3-methylbutyl)benzene-1,3-diamine
Fe, HClN¹-(3-methylbutyl)benzene-1,3-diamine
Sn, HClN¹-(3-methylbutyl)benzene-1,3-diamine
Zn, HClN¹-(3-methylbutyl)benzene-1,3-diamine

Photochemical Transformations

Nitroaromatic compounds are known to undergo various photochemical reactions. Upon absorption of UV light, this compound could undergo several transformations. One possibility is the photoreduction of the nitro group, especially in the presence of a hydrogen donor solvent. Another potential pathway is photosubstitution, where a nucleophile could replace a hydrogen atom or even the nitro group on the excited state molecule. Studies on related N-alkyl-nitroanilines have shown that photolysis can lead to N-N bond fission in N-nitroso derivatives, which could be formed in situ. researchgate.net The exact photochemical pathway would depend on the wavelength of light used, the solvent, and the presence of other reactants.

Thermal Decomposition Pathways

The thermal stability of nitroaromatic compounds can be limited. At elevated temperatures, this compound is expected to decompose. The decomposition is likely to be exothermic. researchgate.net The initial steps of thermal decomposition could involve the cleavage of the weakest bonds in the molecule. The C-N bond of the nitro group and the N-alkyl bond are potential sites for initial bond scission. The decomposition products could be complex, potentially involving the release of nitrogen oxides (NOₓ) and the formation of polymeric or char-like residues. Studies on similar nitroaniline compounds have shown that thermal degradation can lead to the formation of various gaseous products and polycondensed aromatic rings. researchgate.net

Applications As Chemical Intermediates and in Materials Science

Precursors for Dye Synthesis (e.g., Azo Dyes)

N-(3-methylbutyl)-3-nitroaniline can serve as a precursor in the synthesis of various dyes, particularly azo dyes. The foundational compound, 3-nitroaniline (B104315), is a well-established intermediate for disperse and acid dyes. wikipedia.org It functions as a diazo component in the creation of azo dyes like C.I. Disperse Yellow 5 and C.I. Acid Orange 18. lookchem.com The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. lookchem.comchempanda.com

In the case of this compound, the presence of the 3-methylbutyl group on the amine nitrogen would necessitate a different synthetic approach. While direct diazotization is not feasible for this secondary amine, the nitro group can be reduced to a primary amine. This transformation would yield N1-(3-methylbutyl)benzene-1,3-diamine. This resulting diamine, with a free primary amine group, can then undergo diazotization and subsequent coupling reactions to form a diverse range of azo dyes. The 3-methylbutyl group would remain as a substituent on the final dye molecule, potentially influencing its properties such as solubility in different media, lightfastness, and affinity for specific fibers.

Table 1: Potential Azo Dyes Derived from this compound Intermediate

Intermediate CompoundReaction SequencePotential Dye ClassPotential Properties Influenced by 3-Methylbutyl Group
N1-(3-methylbutyl)benzene-1,3-diamine1. Diazotization of the primary amine. 2. Azo coupling with phenols, naphthols, or other aromatic compounds.Disperse Dyes, Solvent DyesIncreased hydrophobicity, improved solubility in non-polar solvents, potential for altered shade and color depth.

Building Blocks in Advanced Organic Synthesis

The chemical functionalities of this compound make it a valuable building block for more complex organic molecules. The nitro group can be readily reduced to an amino group, opening up a wide array of subsequent chemical transformations. Furthermore, the secondary amine can be a site for various reactions.

Key synthetic transformations include:

Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is a fundamental step, leading to the formation of N1-(3-methylbutyl)benzene-1,3-diamine. This diamine can then be used in the synthesis of polyamides, polyimides, and other polymers.

N-Alkylation and N-Arylation: The secondary amine can undergo further alkylation or arylation to produce tertiary amines with diverse functionalities.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides, which can be useful intermediates or final products in their own right.

The synthesis of N-alkyl anilines can be achieved through various methods, including the reaction of anilines with alkyl halides. researchgate.net The preparation of nitroaniline derivatives can also be accomplished by reacting an aromatic nitro compound with an O-alkylhydroxylamine in the presence of a base. google.com

Role in Polymer Chemistry and Material Development

The bifunctional nature of this compound, particularly after the reduction of its nitro group, allows it to be a monomer in polymerization reactions. Copolymers of aniline (B41778) and 3-nitroaniline have been synthesized and studied, indicating that nitroanilines can be incorporated into polymer chains. researchgate.netresearchgate.net These studies have shown that the inclusion of nitroaniline units can modify the electronic, thermal, and morphological properties of the resulting polymers. researchgate.netresearchgate.net

Specifically, after reduction to N1-(3-methylbutyl)benzene-1,3-diamine, this monomer could be used in the following polymer classes:

Polyamides: By reacting with dicarboxylic acids or their derivatives.

Polyimides: Through condensation with dianhydrides.

Polyurethanes: In reactions with diisocyanates.

The 3-methylbutyl group would be incorporated as a pendant group on the polymer backbone. This alkyl group could influence the polymer's properties by:

Increasing solubility in organic solvents.

Decreasing the melting point and glass transition temperature.

Modifying the packing of polymer chains and thus affecting mechanical properties.

Table 2: Potential Polymer Applications of this compound Derived Monomers

MonomerPolymer ClassPotential Property Modification
N1-(3-methylbutyl)benzene-1,3-diaminePolyamides, Polyimides, PolyurethanesEnhanced processability, tailored thermal properties, altered mechanical strength.

Intermediates for Functional Organic Molecules

This compound serves as a valuable intermediate for the synthesis of a variety of functional organic molecules. The reactivity of both the nitro group and the secondary amine allows for the introduction of different functional groups, leading to molecules with specific properties for various applications. For instance, derivatives of nitroanilines are explored for their potential to release nitric oxide upon irradiation, a property of interest in medical applications. google.com

The synthesis of other functional molecules could involve:

Heterocycle Formation: The diamine derivative can be a precursor for the synthesis of heterocyclic compounds like benzimidazoles or benzotriazoles, which have applications in pharmaceuticals and as corrosion inhibitors.

Ligand Synthesis: The amino groups of the reduced form can coordinate with metal ions, making it a building block for ligands used in catalysis and coordination chemistry.

Advanced Materials Applications (e.g., Optoelectronic Materials, Ligands)

Derivatives of nitroaniline are known to possess nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. The combination of an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring can lead to significant second-order NLO responses. The specific substitution pattern on the aniline nitrogen can influence the molecular conformation and crystal packing, which in turn affects the bulk NLO properties of the material. For example, the crystal structure of N-benzyl-3-nitroaniline reveals specific hydrogen bonding patterns and molecular conformations that are crucial for its properties. nih.gov

In the field of coordination chemistry, nitro-containing ligands are used to synthesize complexes with diverse structural architectures and biological activities. prepchem.com Although the nitro group itself is a weak coordinator, the amino group (or the diamine derivative) can readily coordinate to metal centers. The 3-methylbutyl substituent could influence the steric and electronic environment of the metal center in such complexes, potentially tuning their catalytic activity or other properties.

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